An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel spirocyclic compound, 2-Oxa-8-azaspiro[4.5]decan-4-ol. As the pharmaceutical industry continues to explore beyond flat, aromatic structures, three-dimensional scaffolds like spirocycles are gaining significant attention for their potential to unlock novel chemical space and improve drug-like properties.[1][2] This document serves as a foundational resource for researchers engaged in the development of therapeutic agents based on this promising scaffold. We present a detailed examination of its structural attributes, predicted physicochemical parameters crucial for drug metabolism and pharmacokinetics (DMPK), and standardized methodologies for their experimental determination. The causality behind experimental choices is elucidated to provide actionable insights for drug design and optimization programs.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
The quest for novel chemical entities with enhanced therapeutic profiles has led to a paradigm shift in medicinal chemistry, moving towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, offer a unique and rigid three-dimensional geometry.[1] This inherent structural constraint can lead to improved binding affinity and selectivity for biological targets by presenting functional groups in well-defined spatial orientations.[2][3] Furthermore, the introduction of spirocyclic motifs can favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical determinants of a drug's pharmacokinetic behavior.[1][4]
The 2-Oxa-8-azaspiro[4.5]decane core is a particularly interesting scaffold, incorporating both an oxa- and an aza-spirocyclic system. This combination of heteroatoms offers multiple points for chemical modification and the potential for engaging in various biological interactions. This guide focuses specifically on the 4-ol derivative, a molecule poised for further investigation as a building block or a lead compound in drug discovery programs. Understanding its fundamental physicochemical properties is the first critical step in unlocking its therapeutic potential.
Molecular Profile of 2-Oxa-8-azaspiro[4.5]decan-4-ol
A precise understanding of the molecular structure and its intrinsic properties is fundamental to any drug discovery campaign.
Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-Oxa-8-azaspiro[4.5]decan-4-ol |
| CAS Number | 777049-50-0 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| SMILES | OC1COCC12CCNCC2 |
Predicted Physicochemical Properties
In the absence of extensive experimental data for this novel compound, in silico prediction tools provide a valuable first assessment of its drug-like properties. The following data was generated using the SwissADME and Molinspiration cheminformatics platforms.[5][6][7][8][9]
| Property | Predicted Value | Significance in Drug Discovery |
| Lipophilicity (logP) | ||
| iLOGP | 0.87 | Indicates good permeability and oral bioavailability. |
| XLOGP3 | 0.13 | Suggests a relatively hydrophilic character. |
| WLOGP | 0.51 | Reinforces the prediction of moderate lipophilicity. |
| MLOGP | -0.65 | Suggests good aqueous solubility. |
| Silicos-IT | 0.17 | Aligns with a balanced hydrophilic-lipophilic profile. |
| Water Solubility | ||
| ESOL (logS) | -1.14 | Predicts good water solubility. |
| Ali (logS) | -1.22 | Corroborates the prediction of good solubility. |
| Silicos-IT | -1.82 | Suggests moderate to good solubility. |
| Pharmacokinetics | ||
| GI Absorption | High | Indicates a high probability of absorption from the gastrointestinal tract. |
| BBB Permeant | No | Suggests the compound is unlikely to cross the blood-brain barrier. |
| P-gp Substrate | No | Predicts a low likelihood of being actively pumped out of cells. |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this cytochrome P450 isoform. |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this cytochrome P450 isoform. |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via this cytochrome P450 isoform. |
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this cytochrome P450 isoform. |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this cytochrome P450 isoform. |
| Drug-likeness | ||
| Lipinski's Rule | Yes (0 violations) | Fulfills the criteria for oral bioavailability. |
| Ghose Filter | Yes (0 violations) | Meets the criteria for drug-likeness based on physicochemical properties. |
| Veber Filter | Yes (0 violations) | Satisfies the criteria for good oral bioavailability based on molecular flexibility. |
| Egan Filter | Yes (0 violations) | Conforms to the criteria for good intestinal absorption. |
| Muegge Filter | Yes (0 violations) | Adheres to the criteria for drug-likeness based on pharmacophore features. |
| Medicinal Chemistry | ||
| PAINS | 0 alerts | No known problematic fragments that could lead to false positives in assays. |
| Brenk | 0 alerts | No structural alerts for toxicity. |
| Lead-likeness | Yes | Possesses properties suitable for a lead compound. |
| Synthetic Accessibility | 2.87 | Indicates that the molecule is relatively easy to synthesize. |
Key Physicochemical Parameters and Their Experimental Determination
While in silico predictions are invaluable for initial screening, experimental determination of key physicochemical properties is essential for accurate compound profiling and lead optimization.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption.
Solubility is influenced by a molecule's polarity, hydrogen bonding capacity, and crystal lattice energy. The presence of the hydroxyl and secondary amine groups in 2-Oxa-8-azaspiro[4.5]decan-4-ol is expected to contribute favorably to its aqueous solubility.
Two primary types of solubility assays are recommended in a drug discovery setting:
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Kinetic Solubility Assay: This high-throughput method is ideal for early-stage screening.[10][11][12] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This mimics the conditions often encountered in high-throughput screening (HTS) assays.
Methodology: Nephelometry or UV-Vis Spectroscopy
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add a small volume of the stock solution to a series of aqueous buffers with varying pH (e.g., 4.0, 6.5, 7.4).
-
Incubate for a short period (e.g., 2 hours) with agitation.[12]
-
Measure the turbidity of the resulting solution using a nephelometer or, after filtration, the concentration of the dissolved compound using a UV-Vis plate reader.[10]
-
-
Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound and is considered the "gold standard."[11][13] It is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.
Methodology: Shake-Flask Method
-
Add an excess of the solid compound to a series of aqueous buffers.
-
Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Separate the undissolved solid by centrifugation and/or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.
-
Caption: Methodologies for Experimental pKa Determination.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol, a promising scaffold for drug discovery. The in silico predictions suggest that this compound possesses a favorable drug-like profile, including good aqueous solubility, balanced lipophilicity, and a low potential for common drug-drug interactions. The outlined experimental protocols provide a clear path for the empirical validation of these predicted properties.
For researchers and drug development professionals, 2-Oxa-8-azaspiro[4.5]decan-4-ol represents a valuable starting point for the design of novel therapeutics. Future work should focus on the experimental determination of the properties detailed in this guide, followed by the exploration of its biological activity across various therapeutic targets. The inherent three-dimensionality and synthetic tractability of this spirocyclic scaffold make it an exciting platform for the development of next-generation medicines.
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